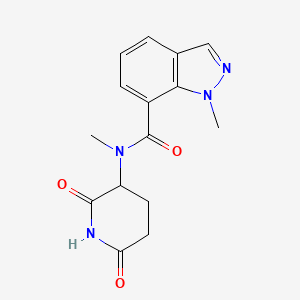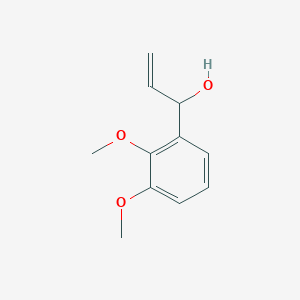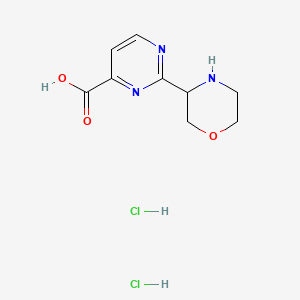
2-(Morpholin-3-yl)pyrimidine-4-carboxylicaciddihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Morpholin-3-yl)pyrimidine-4-carboxylicaciddihydrochloride is a chemical compound with the molecular formula C9H13Cl2N3O3. It is a derivative of pyrimidine and morpholine, and it is often used in various scientific research applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-3-yl)pyrimidine-4-carboxylicaciddihydrochloride typically involves the reaction of pyrimidine derivatives with morpholine under specific conditions. One common method includes the use of pyrimidine-4-carboxylic acid as a starting material, which is then reacted with morpholine in the presence of a suitable catalyst and solvent . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining the quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Morpholin-3-yl)pyrimidine-4-carboxylicaciddihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms .
Applications De Recherche Scientifique
2-(Morpholin-3-yl)pyrimidine-4-carboxylicaciddihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of 2-(Morpholin-3-yl)pyrimidine-4-carboxylicaciddihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are often complex and may include multiple steps and intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Morpholin-4-yl)pyridine-3-carbonitrile: This compound has a similar structure but contains a pyridine ring instead of a pyrimidine ring.
6-aryl-2-morpholin-4-yl-4H-pyran-4-ones: These compounds have a morpholine group attached to a pyran ring and are used as inhibitors of DNA-dependent protein kinase.
Uniqueness
2-(Morpholin-3-yl)pyrimidine-4-carboxylicaciddihydrochloride is unique due to its specific combination of a morpholine ring and a pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C9H13Cl2N3O3 |
|---|---|
Poids moléculaire |
282.12 g/mol |
Nom IUPAC |
2-morpholin-3-ylpyrimidine-4-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C9H11N3O3.2ClH/c13-9(14)6-1-2-11-8(12-6)7-5-15-4-3-10-7;;/h1-2,7,10H,3-5H2,(H,13,14);2*1H |
Clé InChI |
QOHITFKLQFQQKY-UHFFFAOYSA-N |
SMILES canonique |
C1COCC(N1)C2=NC=CC(=N2)C(=O)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


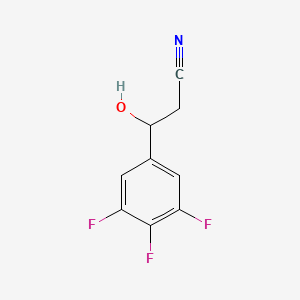
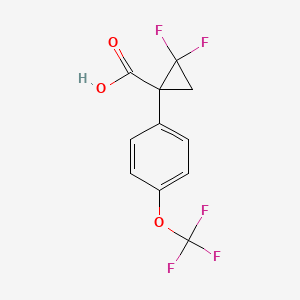

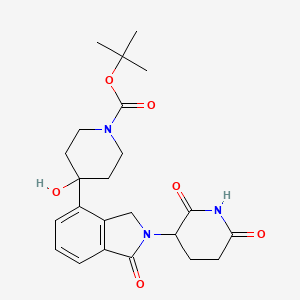

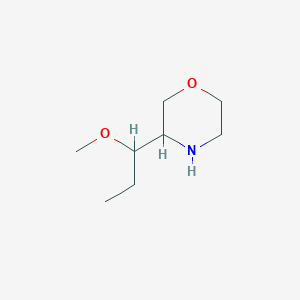
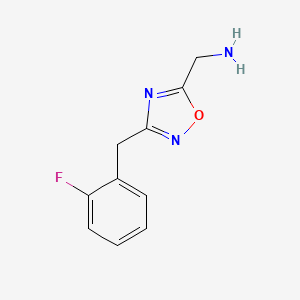
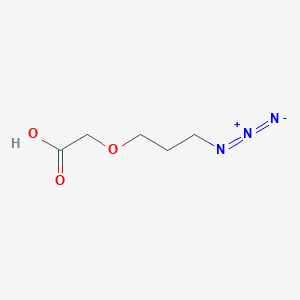
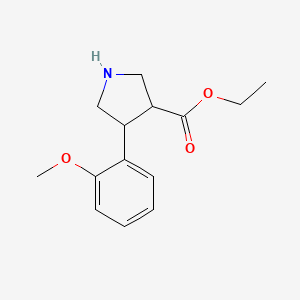
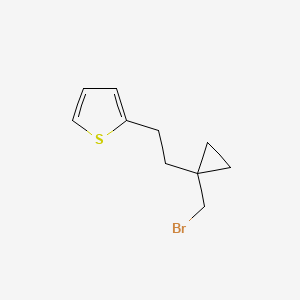
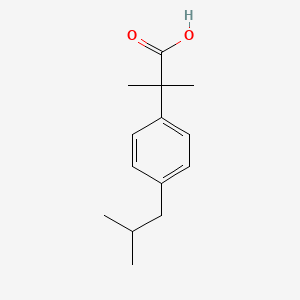
![{1-Azabicyclo[1.1.0]butan-3-yl}(phenyl)methanol](/img/structure/B13543256.png)
